molecular formula C18H14N4O3S B2939545 (Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606949-63-7

(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2939545
CAS No.: 606949-63-7
M. Wt: 366.4 g/mol
InChI Key: UBISCKOBWFDSFS-XNTDXEJSSA-N
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Description

(Z)-5-(3,4-Dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic bicyclic heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core system fused with a 3,4-dimethoxybenzylidene moiety at the 5-position and a pyridin-4-yl group at the 2-position. This scaffold is characterized by its Z-conformation olefinic double bond and a highly planar structure, as confirmed by X-ray crystallography, which promotes strong intermolecular interactions and potential for binding to biological targets (Acta Crystallogr Sect E Struct Rep Online, 2012) . Compounds based on the 5-ene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one structure have demonstrated significant and diverse biological activities in scientific research, making them a privileged scaffold in medicinal chemistry exploration (Molecules, 2021) . This specific derivative is of particular interest for anticancer drug discovery initiatives. Structurally related analogs have exhibited excellent anticancer properties in the NCI 60 human tumor cell line screen, showing promising activity at 10 µM concentrations without significant toxicity to normal somatic cells, suggesting a potential selective antitumor effect (Molecules, 2021) . The mechanism of action for this class of compounds is under investigation but may involve the inhibition of key enzymatic targets like topoisomerase I (Top1), where similar compounds have shown superior inhibitory activity compared to the natural inhibitor camptothecin, or modulation of other targets such as phospholipase C-γ2 (PLC-γ2) (Molecules, 2021) . Researchers will find this compound valuable for probing new oncotherapeutic pathways, structure-activity relationship (SAR) studies, and as a lead structure for the development of novel small-molecule agents targeting dysregulated metabolic and signaling pathways in cancer. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

606949-63-7

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H14N4O3S/c1-24-13-4-3-11(9-14(13)25-2)10-15-17(23)22-18(26-15)20-16(21-22)12-5-7-19-8-6-12/h3-10H,1-2H3/b15-10+

InChI Key

UBISCKOBWFDSFS-XNTDXEJSSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesized compound's biological activity, particularly its anticancer properties and potential as an anti-inflammatory agent.

Synthesis and Characterization

The synthesis of the compound involves a multi-step reaction process. The initial step includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable thiazole derivative in the presence of a catalyst. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has demonstrated that compounds within the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold exhibit promising anticancer activity. A study screened various derivatives against the NCI 60 cancer cell lines and reported that several compounds displayed potent cytotoxic effects at concentrations as low as 10 µM without harming normal cells (HEK293) .

CompoundIC50 (µM)Cell LineActivity Type
2h10VariousAntitumor
2i15VariousAntitumor

The proposed mechanism involves the inhibition of key enzymes involved in cancer progression. For instance, some derivatives have been identified as non-camptothecin topoisomerase I inhibitors, showing superior activity compared to standard chemotherapeutics . Additionally, structure-based virtual screening has indicated that these compounds may selectively inhibit phospholipase C-γ2 (PLC-γ2), which is significant in hematopoietic cancers .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro studies suggest that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This inhibition can potentially reduce inflammation-related symptoms in various diseases .

Case Studies

  • Antitumor Activity : In a preclinical study involving xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs sharing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold but differing in substituents and biological profiles. Data are derived from synthesis, characterization, and in vitro studies (Table 1) .

Table 1: Structural and Physicochemical Comparisons

Compound ID & Structure Yield (%) Melting Point (°C) Key Substituents Biological Activity (If Tested)
Target Compound : (Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one N/A N/A 3,4-dimethoxybenzylidene; pyridin-4-yl Not explicitly reported in evidence
2h : (Z)-2-(4-Chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide 58 224–226 4-chlorophenyl; acetamide chain Anticancer (in vitro cell line studies)
2j : (Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 61 230–232 Furan-2-ylmethylene Moderate cytotoxic activity
2k : (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 64 >250 Thiophen-2-ylmethylene Enhanced solubility due to sulfur atom
Compound : (5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one N/A N/A 2-propoxybenzylidene; 4-methylphenyl Not reported

Key Observations :

Substituent Effects on Physicochemical Properties: The target compound’s 3,4-dimethoxybenzylidene group likely improves solubility compared to non-polar substituents (e.g., 4-methylphenyl in ’s compound) . 2k’s thiophene substituent exhibits higher thermal stability (melting point >250°C) due to sulfur’s polarizability, whereas 2j’s furan analog melts at 230–232°C .

Biological Activity Trends :

  • Acetamide-containing 2h demonstrated anticancer activity in vitro, suggesting that electron-withdrawing groups (e.g., chloro) and flexible chains enhance bioactivity .
  • The target compound ’s pyridinyl group may confer distinct binding interactions (e.g., with kinase active sites) compared to phenyl or heteroaromatic substituents in analogs.

Synthetic Accessibility :

  • Yields for analogs range from 52–64%, with 2k achieving the highest yield (64%). The target compound ’s synthesis may require optimized conditions due to steric hindrance from the dimethoxy and pyridinyl groups .

Mechanistic and Functional Insights

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxybenzylidene moiety in the target compound provides electron-donating methoxy groups, which could stabilize charge-transfer complexes more effectively than electron-withdrawing substituents (e.g., chloro in 2h ) .
  • Role of Heteroaromatic Substituents : Pyridine (in the target compound ) and thiophene (in 2k ) may enhance interactions with biological targets via lone-pair electrons or aromatic stacking, whereas furan (2j ) offers weaker dipole interactions .

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